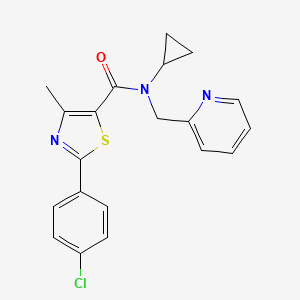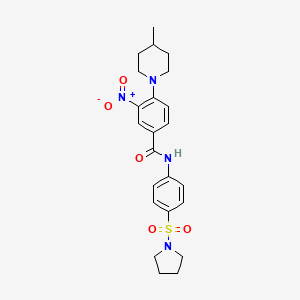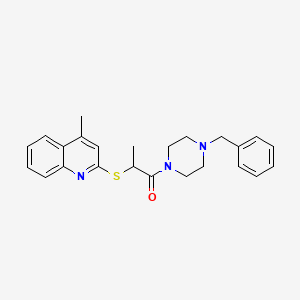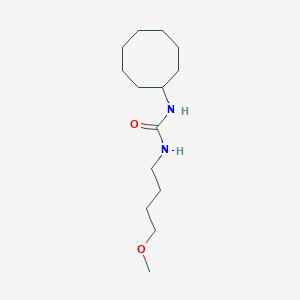
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
作用机制
The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. Activation of the KOR has been shown to produce aversive and dysphoric effects, such as anxiety, depression, and dysphoria. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is a selective antagonist of the KOR, which means that it blocks the effects of KOR activation. By blocking the KOR, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is thought to reduce the negative effects of stress and dysphoria, while enhancing the positive effects of other neurotransmitter systems.
Biochemical and Physiological Effects:
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce stress-induced behaviors, such as immobility in the forced swim test and anxiety-like behavior in the elevated plus maze. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have anti-inflammatory effects, which may be relevant to the treatment of certain neuropsychiatric disorders.
实验室实验的优点和局限性
One advantage of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its high selectivity for the KOR, which reduces the risk of off-target effects. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its relatively low potency, which may limit its efficacy in certain preclinical models. Additionally, the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may be influenced by individual differences in genetic and environmental factors, which may complicate the interpretation of preclinical data.
未来方向
There are several future directions for the development of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One potential application is the treatment of depression and anxiety disorders, which are thought to involve dysregulation of the KOR system. Additionally, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential as a treatment for substance use disorders, such as opioid addiction, which are also thought to involve dysregulation of the KOR system. Another future direction is the development of more potent and selective KOR antagonists, which may have improved efficacy and fewer side effects compared to (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. Finally, further research is needed to better understand the mechanisms underlying the effects of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, as well as the individual differences that may influence its efficacy.
合成方法
The synthesis of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-bromomethylpyridine in the presence of a base and a coupling agent. The resulting intermediate is then reduced with lithium aluminum hydride to yield (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学研究应用
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been studied extensively in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. In these studies, (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to block the KOR-mediated effects of stress and dysphoria, which are thought to contribute to the pathophysiology of these disorders. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward.
属性
IUPAC Name |
(5-methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-2-3-14-12(10-13)6-9-17(14)15(18)11-4-7-16-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLAPYZTQRTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![N-butyl-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7681573.png)

![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-chloro-4,5-dimethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7681603.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)


![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)